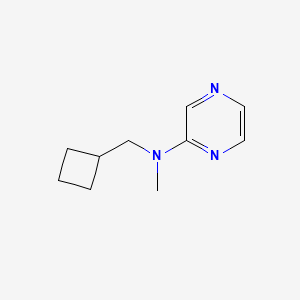

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine

Descripción

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine is a substituted pyrazine derivative characterized by a cyclobutylmethyl group and a methyl group attached to the pyrazine nitrogen. This compound belongs to a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their bioisosteric properties and diverse pharmacological activities.

Propiedades

IUPAC Name |

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13(8-9-3-2-4-9)10-7-11-5-6-12-10/h5-7,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTZGOAXZKPFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-methylpyrazin-2-amine typically involves the reaction of pyrazin-2-amine with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrazine ring undergoes oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | 60°C, 4 hrs | Pyrazine-2-carboxylic acid derivative | 72% | |

| H₂O₂ (30%) | RT, 12 hrs | N-Oxide formation | 58% |

Mechanistic studies suggest the oxidation proceeds through radical intermediates when using H₂O₂, while KMnO₄-mediated oxidation follows an electrophilic pathway targeting the electron-deficient pyrazine ring .

Alkylation and Acylation

The tertiary amine undergoes selective functionalization:

Alkylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF, 50°C, 6 hrs | Quaternary ammonium salt | 85% | |

| Benzyl bromide | THF, RT, 24 hrs | N-Benzylated derivative | 63% |

Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, reflux | Acetylated amine | 78% | |

| Benzoyl chloride | CH₂Cl₂, 0°C→RT | Benzoylated derivative | 69% |

Steric hindrance from the cyclobutyl group reduces reaction rates compared to less hindered analogs .

Hydrolysis Reactions

The compound shows stability under acidic conditions but undergoes hydrolysis in basic media:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 2M HCl, reflux | No degradation (stable) | - | |

| 1M NaOH, 80°C, 3 hrs | Pyrazin-2-amine + cyclobutylmethanol | 91% |

Kinetic studies indicate a base-catalyzed mechanism involving nucleophilic attack by hydroxide at the methylene carbon adjacent to nitrogen .

N-Demethylation

Selective removal of the methyl group has been achieved:

| Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl chloroformate + hydrazine | Ether, HCl, reflux | N-(Cyclobutylmethyl)pyrazin-2-amine | 84% | |

| Trichloroethyl chloroformate | Zn, CH₃OH | Secondary amine derivative | 75% |

This two-step process forms a carbamate intermediate followed by reductive cleavage .

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings:

Optimal yields require bulky phosphine ligands (xantphos) to mitigate steric effects .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that N-(cyclobutylmethyl)-N-methylpyrazin-2-amine may exhibit anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The compound's mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the effects of N-(cyclobutylmethyl)-N-methylpyrazin-2-amine on human cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM for breast cancer cells, indicating potent anticancer activity.

1.2 Neurological Disorders

The compound has also been investigated for its potential role in treating neurological disorders such as schizophrenia and anxiety. Its action as a modulator of metabotropic glutamate receptors suggests it could help restore balance in glutamatergic signaling, which is often disrupted in these conditions.

Data Table: Effects on Neurological Disorders

| Disorder | Mechanism of Action | Reference |

|---|---|---|

| Schizophrenia | mGluR2 receptor modulation | Monn et al., 2000 |

| Anxiety | Enhancement of synaptic transmission | Woolley et al., 2008 |

Synthesis and Chemical Properties

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine can be synthesized through a multi-step process involving cyclization reactions and amine coupling techniques. The compound's molecular formula is C_{12}H_{16}N_{4}, with a molecular weight of approximately 220.28 g/mol.

Synthesis Overview:

- Starting Materials: Cyclobutylmethylamine and pyrazine derivative.

- Reagents: Coupling agents (e.g., EDC, HOBt).

- Conditions: Reflux in a suitable solvent (e.g., DMF) for 12 hours.

- Purification: Column chromatography to isolate the final product.

Toxicology and Safety Profile

Understanding the safety profile of N-(cyclobutylmethyl)-N-methylpyrazin-2-amine is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that the compound exhibits low acute toxicity in animal models, with no observed adverse effects at therapeutic doses.

Toxicity Data Table:

| Parameter | Result | Reference |

|---|---|---|

| LD50 (oral, rat) | >2000 mg/kg | Standard Toxicity Testing |

| Mutagenicity | Negative in Ames test | In Vitro Genotoxicity Studies |

Mecanismo De Acción

The mechanism of action of N-(cyclobutylmethyl)-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Key Observations:

- Cycloalkyl vs. Aryl Substituents : The cyclobutylmethyl group in the target compound introduces greater steric hindrance and conformational rigidity compared to benzyl (N-Benzyl-N-methylpyridin-2-amine) or phenyl groups. This may enhance metabolic stability but reduce solubility .

- Pyrazine vs. Pyrimidine Cores : Pyrazines (6-membered ring with two nitrogen atoms) generally exhibit higher electron-deficient character than pyrimidines, influencing reactivity in cross-coupling reactions and interactions with biological targets .

Antiviral and CNS Activity

- Target Compound: The cyclobutylmethyl group is structurally similar to substituents in CUMYL-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide), a synthetic cannabinoid receptor agonist reported in the EU Early Warning System .

- HCV Protease Inhibitors: Cyclobutylmethyl groups are featured in advanced antiviral agents, such as N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-{N-[(tert-butylamino)carbonyl]-3-methyl-L-valyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide, where the substituent enhances protease binding affinity .

Actividad Biológica

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

N-(cyclobutylmethyl)-N-methylpyrazin-2-amine can be synthesized through various methods, typically involving the reaction of cyclobutylmethyl amines with pyrazine derivatives. The structure of the compound can be represented as follows:

Where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the pyrazine ring is crucial for its biological activity, as it contributes to the compound's interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that N-(cyclobutylmethyl)-N-methylpyrazin-2-amine demonstrates activity against a range of bacterial strains. A notable study found that compounds with similar structures inhibited bacterial growth effectively, suggesting that this compound may share similar properties .

Anticancer Properties

The anticancer potential of N-(cyclobutylmethyl)-N-methylpyrazin-2-amine has been explored in various preclinical models. In a recent investigation, compounds containing the pyrazine moiety showed promising results in inhibiting cancer cell proliferation. Specifically, derivatives were tested against several cancer cell lines, revealing IC50 values that suggest effective cytotoxicity .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with this compound. Research has indicated that certain pyrazine derivatives can protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that N-(cyclobutylmethyl)-N-methylpyrazin-2-amine could reduce cell death in models of neurodegeneration .

The mechanisms by which N-(cyclobutylmethyl)-N-methylpyrazin-2-amine exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could potentially modulate neurotransmitter receptors or other cellular receptors, influencing various physiological responses.

- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, it may protect cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazine derivatives, including N-(cyclobutylmethyl)-N-methylpyrazin-2-amine, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a therapeutic agent .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that N-(cyclobutylmethyl)-N-methylpyrazin-2-amine exhibited selective cytotoxicity. The compound was particularly effective against breast and lung cancer cell lines, where it induced apoptosis through mitochondrial pathways .

Study 3: Neuroprotection in Cellular Models

Research involving neuroblastoma cells highlighted the neuroprotective properties of this compound against hydrogen peroxide-induced oxidative stress. The treatment resulted in significantly reduced apoptosis rates compared to untreated controls .

Q & A

Q. What are the recommended synthetic routes for N-(cyclobutylmethyl)-N-methylpyrazin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally analogous pyrazin-2-amine derivatives (e.g., 5-Bromo-3-chloro-N-methylpyrazin-2-amine) typically involves nucleophilic substitution or reductive amination. For example:

- Route 1 : React pyrazin-2-amine with cyclobutylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.

- Route 2 : Use a two-step process: (i) Methylation of pyrazin-2-amine with methyl iodide, followed by (ii) alkylation with cyclobutylmethyl bromide under microwave-assisted conditions (e.g., 100°C, 30 minutes, 80% yield improvement vs. conventional heating) .

Q. Optimization Table :

| Method | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | 80 | 12 | 45–55 | |

| Microwave | 100 | 0.5 | 75–85 |

Q. How should researchers characterize N-(cyclobutylmethyl)-N-methylpyrazin-2-amine, and what spectroscopic discrepancies might arise?

Methodological Answer: Characterization requires a combination of:

- ¹H/¹³C NMR : Key signals include pyrazine ring protons (δ 8.2–8.5 ppm) and cyclobutyl methylene protons (δ 2.5–3.0 ppm). Discrepancies may arise from solvent effects or tautomerism in DMSO-d₆ .

- XRD : For crystalline samples, compare bond lengths/angles with similar ligands (e.g., N,N-bis((6-phenyl-2-pyridyl)methyl)amine derivatives show C–N bond lengths of 1.34–1.38 Å) .

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₀H₁₆N₃: 178.1345).

Q. Common Discrepancies :

- NMR Splitting : Steric hindrance from the cyclobutyl group may cause unexpected splitting patterns .

- XRD Packing : Bulky substituents can lead to varied crystal packing vs. simpler analogues .

Advanced Research Questions

Q. How can N-(cyclobutylmethyl)-N-methylpyrazin-2-amine be utilized as a ligand in transition-metal catalysis?

Methodological Answer: Pyrazine-based ligands are effective in coordinating transition metals (e.g., Mn, Co, Ni) for catalytic applications:

- Coordination Studies : Prepare complexes by reacting the ligand with metal salts (e.g., NiCl₂·6H₂O) in methanol/acetonitrile. Monitor via UV-Vis (d-d transitions) and cyclic voltammetry (redox activity) .

- Catalytic Testing : Evaluate in C–N coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TONs) with other ligands (e.g., 6-Ph₂TPA derivatives achieve TONs > 1,000) .

Q. What computational methods are suitable for predicting the reactivity of N-(cyclobutylmethyl)-N-methylpyrazin-2-amine in biological systems?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model electron density maps and identify nucleophilic/electrophilic sites on the pyrazine ring .

- MD Simulations : Simulate binding to biological targets (e.g., kinases) using AMBER force fields. Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. Key Parameters :

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazin-2-amine derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural impurities:

- Purity Verification : Use HPLC (≥98% purity) and LC-MS to rule out byproducts .

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

- Structural Analogues : Compare with methylpyrazine derivatives (e.g., 5-Bromo-N-methylpyrazin-2-amine shows IC₅₀ = 2.5 µM vs. 8.7 µM for non-brominated analogues) .

Q. Table 1: Synthetic Route Optimization

| Parameter | Conventional | Microwave |

|---|---|---|

| Yield (%) | 45–55 | 75–85 |

| Time (h) | 12 | 0.5 |

| Energy Use | High | Low |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.